molecular formula C10H11N3S B12952902 4-(((1H-Imidazol-5-yl)methyl)thio)aniline

4-(((1H-Imidazol-5-yl)methyl)thio)aniline

Cat. No.: B12952902
M. Wt: 205.28 g/mol
InChI Key: CFBGTVQOQGZKJV-UHFFFAOYSA-N
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Description

4-(((1H-Imidazol-5-yl)methyl)thio)aniline is a compound that features an imidazole ring, a sulfur atom, and an aniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Imidazol-5-yl)methyl)thio)aniline typically involves the reaction of 4-chloromethylbenzenamine with 1H-imidazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(((1H-Imidazol-5-yl)methyl)thio)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

4-(((1H-Imidazol-5-yl)methyl)thio)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(((1H-Imidazol-5-yl)methyl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or protein function. The sulfur atom can form covalent bonds with electrophilic centers, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-4-yl)aniline
  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(1H-Imidazol-2-yl)aniline

Uniqueness

4-(((1H-Imidazol-5-yl)methyl)thio)aniline is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethylsulfanyl)aniline

InChI

InChI=1S/C10H11N3S/c11-8-1-3-10(4-2-8)14-6-9-5-12-7-13-9/h1-5,7H,6,11H2,(H,12,13)

InChI Key

CFBGTVQOQGZKJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC2=CN=CN2

Origin of Product

United States

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